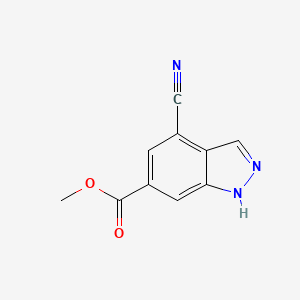

Methyl 4-cyano-1H-indazole-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O2 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

methyl 4-cyano-1H-indazole-6-carboxylate |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)6-2-7(4-11)8-5-12-13-9(8)3-6/h2-3,5H,1H3,(H,12,13) |

InChI Key |

YWMJRSHEXUIBNB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C=NNC2=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Indazole 6 Carboxylate Systems

Established Synthetic Routes to the Indazole-6-carboxylate Core Structure

The construction of the fundamental indazole-6-carboxylate framework can be achieved through various established synthetic strategies, primarily involving the formation of the heterocyclic pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor.

The synthesis of the indazole ring system has been a subject of extensive research since its discovery. caribjscitech.com Classical and modern methods often involve intramolecular cyclization reactions.

From Substituted Anilines and Hydrazones: A common approach involves the diazotization of ortho-substituted anilines. For instance, the diazotization of o-toluidine (B26562) followed by ring closure yields 1H-indazole. chemicalbook.com This concept can be extended to appropriately substituted precursors to form the indazole-6-carboxylate core. Another powerful method utilizes the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by copper catalysts, to furnish 1H-indazoles. nih.gov

From 2-Halobenzonitriles: The reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303) provides a direct route to 3-aminoindazoles, which can be further modified. chemicalbook.com This SNAr reaction is a general and efficient alternative for constructing the indazole nucleus. organic-chemistry.org

N-N Bond Forming Cyclizations: More recent strategies focus on forming the N-N bond in the final step. An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can selectively produce various indazole tautomers. organic-chemistry.org Another approach involves the reaction of 2-formyl dialkylanilines with hydroxylamine, which proceeds through an oxime intermediate to form the indazole ring via N-N bond formation. nih.gov

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indazole core.

| Starting Material Type | Reaction/Key Reagents | Product Type | Reference(s) |

| o-Toluidine Derivatives | Diazotization (e.g., NaNO2) | 1H-Indazoles | chemicalbook.com |

| o-Haloaryl N-sulfonylhydrazones | Cu2O or Cu(OAc)2·H2O | 1H-Indazoles | nih.gov |

| 2-Fluorobenzonitriles | Hydrazine Hydrate | 3-Aminoindazoles | chemicalbook.comorganic-chemistry.org |

| 2-Formyl Dialkylanilines | Hydroxylamine Hydrochloride | N-Substituted Indazoles | nih.gov |

Once the indazole core is formed, subsequent reactions are required to install the specific functional groups of Methyl 4-cyano-1H-indazole-6-carboxylate.

Esterification: The conversion of an indazole-carboxylic acid to its corresponding methyl ester is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727). For example, indazole-3-carboxylic acid can be effectively converted to its methyl ester by refluxing in methanol with a catalytic amount of methanesulfonic acid. prepchem.com This method is broadly applicable to other positional isomers, including the indazole-6-carboxylic acid.

Cyano Group Introduction: The introduction of a cyano group onto the indazole ring can be accomplished through several modern synthetic methods. For precursors bearing a halogen at the desired position (e.g., 4-bromo-indazole), a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide is a viable strategy. researchgate.net Alternatively, direct C-H functionalization offers a more atom-economical approach. A rhodium(III)-catalyzed direct C-H cyanation of 2H-indazoles using N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent has been developed, providing regioselective access to ortho-cyanated indazoles. nih.gov Such chelation-assisted strategies could be adapted for the functionalization of the C-4 position.

Regioselective Functionalization and Substitution of the Indazole Nucleus

The indazole ring possesses two nitrogen atoms, N-1 and N-2, which complicates reactions such as alkylation, often leading to mixtures of regioisomers. connectjournals.com Controlling the regioselectivity of these transformations is a significant challenge in indazole chemistry.

Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.gov The outcome is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. researchgate.netbeilstein-journals.org

Kinetic vs. Thermodynamic Control: Generally, N-2 alkylation is considered the kinetically favored process, while the N-1 substituted product is thermodynamically more stable. connectjournals.comresearchgate.net The 1H-indazole tautomer is typically more stable than the 2H-tautomer. nih.govnih.gov

Influence of Base and Solvent: The choice of base and solvent system is critical for controlling regioselectivity. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be highly selective for the formation of N-1 alkylated indazoles, particularly for indazoles bearing electron-withdrawing groups. researchgate.netnih.gov In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) often results in mixtures of N-1 and N-2 isomers. beilstein-journals.org

Metal Cation Effects: The nature of the metal cation from the base can influence selectivity. It has been postulated that the Na+ cation from NaH can coordinate with the indazole N-2 atom and an electron-rich atom in a C-3 substituent, thereby directing alkylation to the N-1 position. researchgate.netbeilstein-journals.org

Acid-Catalyzed N-2 Alkylation: While basic conditions often lead to mixtures, mild acidic conditions can promote regioselective alkylation at the N-2 position. researchgate.net For example, trifluoromethanesulfonic acid (TfOH) can catalyze the highly regioselective N-2 alkylation of indazoles with diazo compounds, affording N-2 products with excellent selectivity (N2/N1 up to 100/0). rsc.org

| Reaction Condition | Predominant Isomer | Rationale/Observation | Reference(s) |

| NaH in THF | N-1 | High N-1 selectivity observed, especially with electron-deficient indazoles. | researchgate.netnih.gov |

| K2CO3 in DMF | Mixture of N-1 and N-2 | Often leads to poor selectivity and mixtures of regioisomers. | nih.govbeilstein-journals.org |

| TfOH with Diazo Compounds | N-2 | Highly regioselective metal-free catalysis system favoring the kinetic product. | rsc.org |

| Mitsunobu Conditions | N-2 | Strong preference for the N-2 regioisomer is often observed. | nih.gov |

The electronic and steric properties of substituents on the indazole nucleus profoundly impact its reactivity and the regioselectivity of subsequent reactions. The this compound scaffold contains two electron-withdrawing groups: a cyano group at C-4 and a methyl ester at C-6.

Advanced Synthetic Techniques for this compound Analogs

The development of novel analogs based on the this compound scaffold relies on advanced synthetic methodologies that allow for precise and efficient modification of the core structure.

Metal-Catalyzed Cross-Coupling Reactions: Halogenated indazole intermediates are versatile precursors for diversification. For instance, a bromo- or iodo-substituted indazole can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig reactions, to introduce new alkyl, aryl, or amino groups at specific positions on the ring. ucsf.educhim.it This allows for the synthesis of a wide array of analogs with diverse substitution patterns.

Direct C-H Functionalization: Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. As mentioned, rhodium-catalyzed C-H cyanation is a powerful tool. nih.gov Similar strategies can be envisioned for the introduction of other functional groups (e.g., alkyl, aryl, halogen) at the remaining C-H positions (C-3, C-5, C-7) of the indazole ring, providing rapid access to novel derivatives.

[3+2] Dipolar Cycloadditions: For the construction of highly substituted or complex indazole systems, cycloaddition reactions offer a powerful approach. The [3+2] dipolar cycloaddition of arynes with sydnones has been developed as a rapid and efficient route to 2H-indazoles, often with high yields and excellent regioselectivity, avoiding contamination from 1H-isomers. nih.gov Such methods can be used to build the core ring system with functionalities that are difficult to access through traditional routes.

These advanced techniques are crucial for exploring the structure-activity relationships of indazole-based compounds and for the synthesis of next-generation therapeutic agents.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this regard and have been successfully applied to the functionalization of the indazole nucleus.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst, is a highly effective method for arylating and vinylating heterocyclic systems. rsc.org For indazole-6-carboxylate systems, this reaction would typically involve a halogenated indazole precursor (e.g., a bromo- or iodo-indazole) and a suitable boronic acid or ester. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the electronically diverse substitution patterns found on many indazole derivatives. rsc.orgnih.gov For instance, the use of palladium catalysts like Pd(dppf)Cl2 has proven effective for the Suzuki coupling of bromoindazoles with various boronic acids. rsc.orgnih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups, which is a significant advantage when dealing with multifunctional molecules like "this compound". rsc.org While direct Suzuki coupling on a cyano- and carboxylate-substituted indazole is not explicitly detailed in the provided literature, the successful coupling of indazoles bearing other electron-withdrawing groups suggests that such transformations are feasible. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a go-to method for the synthesis of arylamines, including those derived from heterocyclic cores like indazole. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides, often under mild conditions. nih.govlibretexts.org For the derivatization of an indazole-6-carboxylate system, the Buchwald-Hartwig reaction could be envisioned for the introduction of amino substituents at various positions of the indazole ring, starting from a corresponding halo-indazole. The reaction is known to tolerate ester functionalities, and with the appropriate choice of ligand, compatibility with a cyano group can also be achieved.

The following table summarizes representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions on the indazole scaffold, illustrating the versatility of these methods.

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | High |

| Suzuki-Miyaura | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Pd(dppf)Cl2·DCM | N-(Aryl)-1-butyl-1H-indazole-3-carboxamides | Good |

| Buchwald-Hartwig | 4-Bromo-1H-indazole | Morpholine | RuPhos-based catalyst | 4-(Morpholin-4-yl)-1H-indazole | Good |

| Buchwald-Hartwig | 6-Bromo-1H-indazole | Aniline | RuPhos-based catalyst | N-Phenyl-1H-indazol-6-amine | Good |

Multicomponent Reactions and Cascade Processes for Indazole-Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.org Similarly, cascade reactions, which involve two or more sequential transformations where the product of the first step is the substrate for the next, allow for the rapid construction of intricate molecular architectures from simple precursors. nih.gov These strategies are particularly well-suited for the synthesis of heterocyclic scaffolds like indazole.

Several MCRs have been developed for the synthesis of indazoles. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been shown to produce 2H-indazoles with a broad substrate scope. researchgate.net The key to this transformation is the in-situ formation of C-N and N-N bonds facilitated by the copper catalyst. researchgate.net Another approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives in the presence of a copper catalyst, which proceeds through a cascade coupling and condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org

Cascade reactions have also been employed to generate diverse indazole derivatives. One innovative method involves a cascade reaction of N-nitrosoanilines with diazo compounds, which proceeds through a sequence of C-H alkylation, nucleophilic addition, C-C bond cleavage, and dehydrogenation to furnish functionalized indazoles. acs.orgacs.org The specific outcome of the reaction can be controlled by the choice of substrates, leading to a variety of substitution patterns. acs.orgacs.org Another example is a palladium-catalyzed process starting from 2-bromobenzyl bromides and arylhydrazines, which delivers 2-substituted-2H-indazoles through a sequence of regioselective N-benzylation, intramolecular N-arylation, and oxidation. researchgate.net

The application of these methodologies for the targeted synthesis of "this compound" would likely involve the careful selection of starting materials bearing the requisite cyano and carboxylate functionalities, or precursors that can be readily converted to these groups.

The table below provides examples of multicomponent and cascade reactions for the synthesis of indazole derivatives.

| Reaction Type | Key Starting Materials | Catalyst/Conditions | Product Type |

| Multicomponent | 2-Bromobenzaldehydes, primary amines, sodium azide | Copper catalyst | 2H-Indazoles |

| Multicomponent | 2-Halobenzonitriles, hydrazine carboxylic esters | Copper catalyst | 3-Aminoindazoles |

| Cascade | N-Nitrosoanilines, diazo homophthalimides | Rh(III) catalyst | Functionalized indazoles |

| Cascade | 2-Bromobenzyl bromides, arylhydrazines | Palladium catalyst, Cs2CO3, t-Bu3PHBF4 | 2-Substituted-2H-indazoles |

Structure Activity Relationship Sar Studies of Methyl 4 Cyano 1h Indazole 6 Carboxylate Derivatives

Impact of Substitutions on the Indazole Ring System and Carboxylate Moiety

The biological profile of indazole derivatives is highly sensitive to the nature and position of substituents on both the heterocyclic and benzenoid rings, as well as the functional groups attached.

The cyano (–C≡N) group at the C-4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring system. Its presence can be crucial for molecular recognition and binding affinity to biological targets.

In SAR studies of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), the introduction of a cyano group at the C-4 position was a key modification. acs.org While methoxy- and hydroxyl-containing groups at this position were found to be more potent, the exploration of a 4-cyano analogue demonstrates the importance of substitution at this position for modulating activity. acs.org The role of substituents at the C-4 and C-6 positions of the 1H-indazole scaffold has also been identified as crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, establishing the 1H-indazole structure as a key pharmacophore with potent inhibitory activity. nih.gov

The impact of a cyano group can be compared with other substituents. For instance, in a series of pyrazole-based kinase inhibitors, a fluoro substituent was found to be more optimal for activity than a cyano group, highlighting that the specific electronic and steric properties of the substituent are finely tuned to the target receptor. nih.gov The cyano group's triple bond can act as a hydrogen bond acceptor, while its linear geometry and electronic nature can dictate favorable interactions within a binding pocket.

Interactive Table: Comparison of C-4 Substituents on Biological Activity

| Target | C-4 Substituent | Relative Activity | Reference |

|---|---|---|---|

| CCR4 | Methoxy/Hydroxyl | More Potent | acs.org |

| CCR4 | Cyano | Explored Analogue | acs.org |

| Kinases | Fluoro | More Optimal | nih.gov |

| Kinases | Cyano | Less Optimal | nih.gov |

The carboxylate moiety at the C-6 position, typically a methyl ester, is a critical feature that can influence a compound's solubility, cell permeability, and binding interactions. The conversion between the ester and its corresponding carboxylic acid is a common strategy in medicinal chemistry to modulate these properties.

The methyl ester is relatively non-polar and can facilitate passage across biological membranes. It can be metabolically hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This bioactivation strategy means the ester can function as a prodrug for the more polar carboxylic acid metabolite. researchgate.net The carboxylic acid, being ionized at physiological pH, generally exhibits increased water solubility but decreased passive cell permeability. researchgate.net

The carboxylic acid functional group is often a key determinant of a pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with receptor targets. researchgate.net In contrast, the methyl ester can only act as a hydrogen bond acceptor. The choice between an ester and a carboxylic acid depends on the specific requirements of the biological target and the desired pharmacokinetic profile. SAR studies on indazole derivatives with side chains at the N-1 and N-2 positions have explored both ester and carboxylic acid functionalities, with the acids being synthesized via basic hydrolysis of the parent esters. nih.gov While these studies were not specific to the C-6 position, they underscore the synthetic accessibility and distinct chemical nature of these two functional groups within the indazole framework.

Alkylation of the indazole ring nitrogen is a pivotal modification that significantly impacts biological activity. Direct alkylation of the 1H-indazole scaffold often results in a mixture of N-1 and N-2 regioisomers, and their separation can be challenging. nih.govbeilstein-journals.org The specific regioisomer (N-1 or N-2 substituted) frequently exhibits distinct pharmacological properties and potencies, making regioselective synthesis a critical goal. nih.govnih.govresearchgate.net

The distribution of N-1 versus N-2 products is influenced by both steric and electronic effects of other substituents on the indazole ring, as well as the reaction conditions. nih.govresearchgate.net

Electronic Effects : Electron-withdrawing groups on the benzene (B151609) ring can influence the regioselectivity of alkylation. For instance, employing indazoles with a C-7 nitro (NO₂) or methyl carboxylate (CO₂Me) group has been shown to confer excellent N-2 regioselectivity. nih.govresearchgate.net In contrast, high N-1 selectivity is often observed with electron-deficient indazoles when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org

Steric Effects : Bulky substituents near the N-1 or N-2 positions can sterically hinder the approach of the alkylating agent, thereby favoring substitution at the less hindered nitrogen.

Reaction Conditions : The choice of base, solvent, and alkylating agent plays a crucial role. For example, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov

The identity of the N-substituent itself is a key determinant of activity. In the development of CCR4 antagonists, for example, N-1 meta-substituted benzyl (B1604629) groups were found to be among the most potent N-1 substituents. acs.org This demonstrates that the N-substituent often occupies a critical region of the target's binding site, and its size, shape, and electronic properties must be optimized for maximal affinity and selectivity. The distinction is critical, as N-1 and N-2 substituted indazoles are found in different approved drugs; for example, the complement inhibitor danicopan (B606937) is an N-1 substituted indazole, while the tyrosine kinase inhibitor pazopanib (B1684535) is an N-2 substituted analogue. nih.govbeilstein-journals.org

Interactive Table: Factors Influencing Indazole N-Alkylation Regioselectivity

| Factor | Condition/Substituent | Preferred Isomer | Reference |

|---|---|---|---|

| Reaction Conditions | NaH in THF | N-1 | nih.govbeilstein-journals.org |

| Reaction Conditions | Mitsunobu Conditions | N-2 | nih.gov |

| Ring Substituent | C-7 CO₂Me | N-2 | nih.govresearchgate.net |

Identification and Optimization of Key Pharmacophore Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For indazole derivatives, the key pharmacophore elements typically include the indazole core itself, which acts as a scaffold, and a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.commdpi.com

Structure-activity relationship studies have identified several key pharmacophoric features for various classes of indazole inhibitors:

Indazole Core as a Scaffold : The bicyclic indazole ring system is a rigid scaffold that properly orients the appended functional groups for interaction with the target. It is considered a key pharmacophore for inhibitors of enzymes like IDO1. nih.gov

Hydrogen Bonding Moieties : The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, and the N-H group in 1H-indazoles can act as a hydrogen bond donor. Substituents like the C-4 cyano group and the C-6 carboxylate can also participate in hydrogen bonding.

Hydrophobic and Aromatic Features : Aromatic rings, such as N-benzyl substituents, and other hydrophobic groups are often critical for binding. acs.org These groups typically interact with hydrophobic pockets within the receptor binding site. For a ruthenium-based drug, the indazole ligands were proposed to be crucial for binding site recognition on human serum albumin via hydrophobic interactions. acs.org

Regiochemistry : The specific substitution pattern is vital. For indazole-3-carboxamides acting as CRAC channel blockers, the -CO-NH-Ar amide linker regiochemistry is an absolute requirement for activity, while the reverse isomer is inactive. nih.gov Similarly, the N-1 versus N-2 substitution pattern dramatically alters the biological target profile. nih.gov

Optimization of these elements involves systematically modifying the lead compound to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Conformational Analysis and its Correlation with Receptor Binding and Biological Potency

Conformational analysis, the study of the three-dimensional shapes of molecules and their changes, is crucial for understanding how a drug molecule binds to its receptor. The biological activity of a compound is dependent on its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that is complementary to the topography of the receptor's binding site.

For indazole derivatives, the planarity of the bicyclic ring system provides a rigid core, but the substituents attached to it have rotational freedom. The orientation of these substituents relative to the indazole plane can be critical for receptor binding. X-ray crystallography and NMR spectroscopy are powerful tools for determining the preferred conformations of molecules in the solid state and in solution, respectively. nih.gov

For example, studies on certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that the molecules exist in an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction. It was suggested that this specific geometry mimics the bioactive conformation required for receptor binding. nih.gov In the case of indazole-based CCR4 antagonists, X-ray diffraction studies of ligand fragments suggested the presence of an important intramolecular interaction that helps define the active conformation. acs.org Furthermore, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid shows how intermolecular hydrogen bonds dictate the supramolecular architecture in the solid state, illustrating the strong directional interactions these molecules can form. nih.gov These analyses provide insights into the spatial arrangement of atoms and functional groups, which can be correlated with biological potency and used to refine pharmacophore models for the rational design of new, more effective derivatives.

Biological and Pharmacological Investigations of Indazole 6 Carboxylate Scaffolds Preclinical Focus

Enzyme Inhibition Studies Targeting Molecular Pathways

Indazole derivatives have been extensively studied as inhibitors of various enzymes crucial to disease pathways. researchgate.net Their structural versatility allows for potent and selective targeting of enzyme active sites. nih.gov

Protein Kinase Inhibition Potentials (e.g., VEGFR, PDGFR, c-Kit, JNK, PI3K)

The indazole scaffold is a core component of numerous small-molecule kinase inhibitors. rsc.orgresearchgate.net Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making these enzymes attractive therapeutic targets. ed.ac.uk Indazole-based compounds have shown potent inhibitory activity against several key protein kinases involved in angiogenesis and cell proliferation.

Notably, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. researchgate.netnih.gov For instance, the FDA-approved drug Pazopanib (B1684535), which features an indazole core, is a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit. researchgate.net Another example, Axitinib, is also an indazole-based inhibitor targeting VEGFR. researchgate.net

Research has led to the development of novel indazole derivatives with specific kinase inhibition profiles. A series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' conformation of kinases, with several compounds exhibiting single-digit nanomolar EC50s against FLT3, c-Kit, and a mutant form of PDGFRα. nih.gov Similarly, novel indazole–pyrimidine based compounds have been synthesized and evaluated as VEGFR-2 kinase inhibitors, with the most active compound showing an IC50 value of 24.5 nM. rsc.org

| Kinase Target | Indazole Derivative Class | Potency (IC50/EC50) | Reference |

| VEGFR-2 | Indazole-pyrimidine derivatives | 24.5 nM | rsc.org |

| PDGFRα | 3-amino-1H-indazol-6-yl-benzamides | Single-digit nM | nih.gov |

| c-Kit | 3-amino-1H-indazol-6-yl-benzamides | Single-digit nM | nih.gov |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | 30.2 ± 1.9 nM | nih.gov |

Other Relevant Enzyme Targets (e.g., Poly(ADP-ribose) Polymerase (PARP), IMPDH)

Beyond protein kinases, indazole scaffolds have been successfully employed to target other critical enzymes.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. frontiersin.org A notable series of 2-phenyl-2H-indazole-7-carboxamides has been developed as potent inhibitors of PARP-1 and PARP-2. nih.gov This research culminated in the identification of Niraparib (MK-4827), an orally available PARP inhibitor. acs.org Niraparib demonstrated excellent enzyme inhibition with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively, and showed potent antiproliferative activity in cancer cells with mutant BRCA-1 and BRCA-2 genes. nih.govacs.orgresearchgate.net

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an essential target for antimicrobial and anticancer agents. nih.gov Indazole sulfonamides have been identified as inhibitors of Mycobacterium tuberculosis IMPDH2 (MtbIMPDH2), demonstrating the potential of the indazole scaffold in developing new antibacterial agents. nih.gov

Antimicrobial Activity Evaluations (e.g., antibacterial, antifungal, antitubercular)

The indazole framework is a key feature in a variety of compounds exhibiting broad-spectrum antimicrobial properties. researchgate.netnih.gov

Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of indazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, a series of N-methyl-3-aryl indazoles showed activity against strains like Escherichia coli and Bacillus subtilis. nih.gov Newly synthesized 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives also displayed antibacterial effects, with one compound showing a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Neisseria gonorrhoeae. nih.gov Other research has focused on synthesizing oxadiazolyl indazoles, which were subsequently screened for their antimicrobial activity. researchgate.net

Antifungal Activity: Indazole derivatives have demonstrated efficacy against various fungal strains. researchgate.net The aforementioned N-methyl-3-aryl indazoles were also active against the fungal strain Candida albicans. nih.gov In another study, 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

Antitubercular Activity: As mentioned previously, the inhibition of MtbIMPDH2 by indazole sulfonamides highlights a specific mechanism for antitubercular activity. nih.gov The development of inhibitors for essential mycobacterial enzymes is a promising strategy to combat tuberculosis. nih.gov

Antiproliferative and Anticancer Activity in In Vitro Cell-Based Assays

The antiproliferative properties of indazole-containing compounds are well-documented, with many derivatives showing potent activity against a range of human cancer cell lines. nih.govrsc.org Several FDA-approved anticancer drugs, including Pazopanib and Axitinib, are based on this scaffold. researchgate.netrsc.org

Numerous novel indazole derivatives have been synthesized and evaluated for their anticancer potential. One study reported a series of polysubstituted indazoles with IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov Another investigation identified an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines, including 4T1 (breast cancer), with an IC50 of 0.23 μM. rsc.orgrsc.org This compound was found to inhibit cell proliferation and colony formation, and it induced apoptosis. rsc.orgrsc.org

Furthermore, N-(6(4)-indazolyl)-benzenesulfonamide derivatives have demonstrated significant antiproliferative activity. nih.gov Two compounds from this series showed low micromolar IC50 values (0.50 to 1.83 μM and 0.58 to 5.83 μM) against A2780, A549, and P388 (murine leukemia) cell lines and were able to trigger apoptosis. nih.gov

| Cell Line | Cancer Type | Indazole Derivative | Potency (IC50) | Reference |

| 4T1 | Breast Cancer | Compound 2f | 0.23 μM | rsc.org |

| A2780 | Ovarian Carcinoma | Polysubstituted indazoles | 0.64 - 17 µM | nih.gov |

| A549 | Lung Adenocarcinoma | N-(6-indazolyl)benzenesulfonamide | 0.50 - 1.83 µM | nih.gov |

| MOLT-4 | Leukemia | Indazole-pyrimidine derivative (6e) | 525 nM | rsc.org |

| WiDr | Colorectal Carcinoma | Curcumin indazole analog (3b) | 27.20 µM | japsonline.com |

Anti-inflammatory Properties and Related Biological Responses

Indazole and its derivatives have been reported to possess significant anti-inflammatory properties. nih.govresearchgate.netnih.gov The anti-inflammatory drug Benzydamine is a notable example of a marketed indazole-based therapeutic. nih.gov

Preclinical studies have demonstrated that indazole derivatives can inhibit carrageenan-induced paw edema in animal models, a standard test for acute inflammation. nih.govresearchgate.net The mechanism of action for this anti-inflammatory effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net For instance, indazole and 5-aminoindazole (B92378) were shown to inhibit TNF-α in a concentration-dependent manner. nih.gov

Other research has explored the inhibition of lipoxygenase, another key enzyme in inflammatory pathways. nih.gov A study on indazole carboxamides of N-substituted pyrrole (B145914) derivatives identified compounds that could inhibit soybean lipoxygenase in vitro and reduce carrageenan-induced paw edema in vivo, suggesting their potential as anti-inflammatory agents. nih.gov

Other Reported Biological Activities of Indazole Derivatives Relevant to Specific Structural Motifs

The therapeutic potential of the indazole scaffold extends beyond the activities previously described. nih.govnih.gov Depending on the substitution patterns, these derivatives have shown a variety of other biological effects in preclinical models.

Cardiovascular Activity: Certain indazole derivatives have been investigated for their effects on the cardiovascular system, demonstrating activities such as antiarrhythmic and antihypertensive properties. nih.gov

Central Nervous System (CNS) Activity: The scaffold has been incorporated into molecules with potential CNS applications, including analgesic and antipyretic effects. nih.gov

Antidiabetic Activity: A series of indazole Schiff bases were screened for in vitro α-glucosidase enzyme inhibitory activity, which is relevant for managing diabetes. researchgate.net One compound was identified as a potent α-glucosidase inhibitor with an IC50 value of 9.43 ± 0.1 µM, significantly more potent than the standard drug acarbose. researchgate.net

Mechanistic Insights into the Biological Actions of Indazole 6 Carboxylate Compounds

Target Identification and Validation through Biochemical and Cell-Based Assays

The indazole scaffold is a core component of numerous kinase inhibitors. nih.gov Biochemical and cell-based assays have been instrumental in identifying and validating the molecular targets of these compounds. A prominent target for many indazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Inhibition of VEGFR-2 signaling can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov

In addition to VEGFR-2, other kinases have been identified as targets for indazole derivatives. For instance, some derivatives have shown potent inhibitory activity against members of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. nih.govresearchgate.net Furthermore, studies have explored indazole compounds as inhibitors of Rho-associated coiled-coil kinases (ROCKs), which are involved in cellular processes like proliferation, migration, and apoptosis. nih.gov The diverse range of kinase targets highlights the versatility of the indazole scaffold in cancer therapy. nih.govrsc.org

Table 1: Selected Indazole Derivatives and Their Identified Kinase Targets

| Compound Class | Identified Target(s) | Therapeutic Area |

| Arylsulphonyl Indazole Derivatives | VEGFR-2 | Cancer |

| 3-amino-1H-indazole Derivatives | PI3K/AKT/mTOR pathway | Cancer |

| N-substituted prolinamido indazole derivatives | Rho-kinases (ROCKs) | Cancer |

| Indazole-pyrimidine-based derivatives | VEGFR-2 | Cancer |

This table is illustrative and based on findings for the broader class of indazole derivatives.

Cellular Pathway Modulation Studies Indicating Downstream Effects

The engagement of indazole derivatives with their molecular targets initiates a cascade of downstream cellular events. For compounds targeting the PI3K/AKT/mTOR pathway, inhibition leads to decreased signaling through this critical pro-survival pathway. nih.govresearchgate.net This can result in the induction of G2/M cell cycle arrest and apoptosis, as evidenced by the regulation of proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Moreover, these compounds have been shown to increase intracellular reactive oxygen species (ROS) and alter the mitochondrial membrane potential in cancer cells. rsc.org

Furthermore, indazole derivatives that inhibit VEGFR-2 can effectively block the downstream signaling pathways responsible for endothelial cell proliferation and migration, thus inhibiting angiogenesis. nih.gov Some indazole compounds have also been found to inhibit the migration and invasion of cancer cells by downregulating proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail and Slug, and reducing the expression of matrix metalloproteinases like MMP9. nih.govrsc.org

Table 2: Downstream Cellular Effects of Indazole Derivatives

| Cellular Process | Modulated Pathway/Proteins | Observed Effect |

| Cell Cycle Progression | Cyclin B1 | G2/M Arrest |

| Apoptosis | BAD, Bcl-xL, cleaved caspase-3, Bax | Induction of Apoptosis |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased ROS Levels |

| Cell Migration & Invasion | EMT pathway proteins (Snail, Slug), MMP9 | Inhibition of Migration and Invasion |

| Angiogenesis | VEGFR-2 signaling | Suppression of Angiogenesis |

This table represents general findings for various indazole derivatives and may not be directly applicable to Methyl 4-cyano-1H-indazole-6-carboxylate.

Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions, pi-stacking)

The efficacy of indazole derivatives as inhibitors is intrinsically linked to their binding interactions within the active site of their target proteins. Molecular modeling and structural biology studies have provided detailed insights into these interactions. For instance, the interaction of arylsulphonyl indazole derivatives with VEGFR-2 has been analyzed, revealing the importance of specific amino acid residues. nih.gov

Hydrogen bonds are a common and critical feature of these interactions. The amide group of Cys919 in the VEGFR-2 kinase domain, for example, can form a hydrogen bond with indazole-based ligands. nih.gov The indazole core itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to the stability of the ligand-receptor complex. nih.gov

Hydrophobic interactions and pi-stacking also play a significant role. The planar aromatic rings of the indazole scaffold can engage in pi-pi stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov In the case of mycobacterial lipoamide (B1675559) dehydrogenase inhibitors, a cyano group on an indole (B1671886) scaffold (a related heterocyclic system) was found to displace a water molecule and interact with an asparagine residue, highlighting the potential role of cyano groups in ligand binding. nih.govresearchgate.net The nature and orientation of substituents on the indazole ring are crucial in optimizing these non-covalent interactions to achieve high binding affinity and selectivity. nih.gov

Table 3: Key Ligand-Receptor Interactions for Indazole Derivatives

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (Example) |

| Hydrogen Bonding | Indazole N-H, amide groups | Cys919, Thr916, Glu917 (VEGFR-2) |

| Hydrophobic Interactions | Aromatic rings, alkyl substituents | Phenylalanine (Phe918 in VEGFR-2) |

| Pi-stacking | Indazole ring system | Phenylalanine (Phe918 in VEGFR-2) |

This table provides examples of interactions observed for various indazole derivatives with their respective targets.

Computational Chemistry and Molecular Modeling of Methyl 4 Cyano 1h Indazole 6 Carboxylate

Quantum Chemical Calculations for Electronic Properties and Thermochemical Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and thermodynamic properties of molecules like Methyl 4-cyano-1H-indazole-6-carboxylate. nih.govdntb.gov.ua These calculations provide a foundational understanding of the molecule's reactivity, stability, and intermolecular interactions.

DFT studies on indazole derivatives often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and compute various electronic descriptors. nih.govdntb.gov.ua Key properties analyzed include the enthalpy of formation, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The enthalpy of formation (ΔfH°) is a critical measure of a molecule's thermochemical stability. For related indazole compounds, such as 1-methyl-1H-indazole-6-carboxylic methyl ester, experimental and theoretical studies have been conducted to determine these values, providing a benchmark for assessing the stability of the indazole core. researchgate.net

Charge distribution analysis, performed through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. beilstein-journals.org This is crucial for understanding sites susceptible to nucleophilic or electrophilic attack. For instance, NBO analyses on similar indazoles have been used to calculate the partial charges on the N1 and N2 atoms, which helps in predicting the regioselectivity of reactions like alkylation. beilstein-journals.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions with negative potential, which are likely sites for electrophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Properties of Indazole Derivatives Note: This table presents typical data for related indazole structures as specific values for this compound are not publicly available. The data is illustrative of the parameters obtained from DFT calculations.

| Property | Typical Calculated Value/Observation | Significance |

| Enthalpy of Formation (gas, ΔfH°) | Varies based on substitution; provides stability data. researchgate.net | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -6.0 to -7.0 eV nih.gov | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV nih.gov | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV nih.gov | Indicates chemical reactivity and kinetic stability. |

| N1 Partial Charge | Negative; site for electrophilic attack/alkylation. beilstein-journals.org | Helps predict reactivity and intermolecular interactions. |

| N2 Partial Charge | Less negative than N1; alternative reaction site. beilstein-journals.org | Influences regioselectivity in chemical reactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a molecule like this compound, QSAR models can predict its potential efficacy against various biological targets without the need for initial synthesis and in vitro testing.

The development of a reliable QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. nih.gov These descriptors are then correlated with experimentally determined biological activities (e.g., IC50 values) using statistical techniques like Multiple Linear Regression (MLR). acs.org

A typical QSAR study on heterocyclic inhibitors, such as those with an indazole core, might use descriptors like:

Topological descriptors: Wiener path number (describes molecular branching). nih.gov

Electronic descriptors: Partial charges on specific atoms.

Physicochemical descriptors: Total hydrophobic van der Waals surface area (Q_VSA_HYD). nih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics such as the correlation coefficient (r²) and the cross-validation coefficient (q²). nih.gov A robust model can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis. nih.gov

Table 2: Common Descriptors and Validation Parameters in QSAR Studies

| Category | Example Descriptor | Description |

| Descriptors | Wiener Path Number | A topological descriptor related to molecular branching. nih.gov |

| Q_VSA_HYD | Total hydrophobic van der Waals surface area. nih.gov | |

| PEOE_VSA | Partial Equalization of Orbital Electronegativities van der Waals surface area. nih.gov | |

| Validation | r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. nih.gov |

| q² (Cross-validation Coefficient) | Measures the predictive ability of the model for new compounds. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. jocpr.com For this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

In silico docking studies on indazole derivatives have been performed against various cancer-related protein targets, such as Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR). jocpr.com The process involves placing the ligand into the active site of the receptor and calculating a scoring function to estimate the binding energy. Lower binding energies typically indicate a more favorable interaction. nih.gov

The analysis of the docked pose reveals key interactions, including:

Hydrogen bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Pi-pi stacking: Interactions between aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or histidine.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into conformational changes and the persistence of key intermolecular interactions, thus validating the docking results. nih.gov

Table 3: Illustrative Molecular Docking Results for Indazole Analogs Note: This table shows representative data from docking studies of various indazole derivatives against different protein targets to illustrate the type of information generated.

| Protein Target | Ligand | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| MDM2-p53 | N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | GLN72, HIS73 jocpr.com | -359.2 jocpr.com |

| PBR | 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | LEU43, GLN109, ILE141 jocpr.com | -257.9 jocpr.com |

| Renal Cancer Receptor (6FEW) | 1-Butyl-N-(4-vinylphenyl)-1H-indazole-3-carboxamide | Not specified | -9.64 nih.gov |

In Silico Scaffold Hopping and Bioisosteric Replacement Strategies

In silico techniques are instrumental in rational drug design, including strategies like scaffold hopping and bioisosteric replacement, which aim to discover novel chemotypes with improved properties.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while maintaining the original orientation of key functional groups. This strategy is used to generate new intellectual property and find compounds with better pharmacokinetic profiles. A notable example is the successful scaffold hop from an indole-2-carboxylic acid core, a known chemotype for MCL-1 inhibitors, to an indazole scaffold. nih.gov This modification led to the discovery of dual MCL-1/BCL-2 inhibitors, which is significant because dual inhibition can be a powerful anti-cancer strategy. nih.gov

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that possesses similar physicochemical properties, leading to a new compound that retains the desired biological activity. u-tokyo.ac.jp This strategy is widely used to optimize potency, selectivity, and metabolic stability. For indazole-based compounds, bioisosteric replacement could involve:

Replacing an amide or carboxylic acid group with a heterocyclic ring like a 1,2,4-oxadiazole (B8745197) or a tetrazole. drughunter.comnih.gov This can modulate acidity, lipophilicity, and metabolic stability.

Substituting the cyano group with other small, electron-withdrawing groups to fine-tune electronic properties and target interactions.

These strategies, guided by computational analysis of shape and electronic similarity, accelerate the discovery of new derivatives of this compound with potentially enhanced therapeutic value. nih.govnih.gov

Future Directions and Therapeutic Potential in Drug Discovery Research

Strategic Development of Novel Indazole-6-carboxylate Analogs for Emerging Therapeutic Areas

The development of novel analogs of indazole-6-carboxylates, such as Methyl 4-cyano-1H-indazole-6-carboxylate, holds considerable promise for addressing a range of unmet medical needs. The indazole nucleus itself is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. nih.govpnrjournal.com The strategic modification of this core structure is a key approach in modern drug discovery.

The introduction of a cyano group at the 4-position is of particular interest. This modification can influence the electronic properties of the indazole ring system and provide an additional site for hydrogen bonding, potentially enhancing the binding affinity and selectivity of the molecule for its biological target. For instance, a novel series of 1H-indazole derivatives with disubstituent groups at both the 4-position and 6-position have been synthesized and evaluated for their indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activities, with some compounds showing remarkable potency. nih.gov

Furthermore, the ester group at the 6-position can be readily modified to create a library of analogs with diverse physicochemical properties. This allows for the fine-tuning of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). For example, the synthesis of various 1H-indazole-3-carboxamide derivatives has been explored to develop new antimicrobial agents. derpharmachemica.com

The potential therapeutic areas for such analogs are broad and include:

Oncology: Many indazole derivatives are being investigated as kinase inhibitors for cancer therapy. nih.govmdpi.com The development of analogs of this compound could lead to new treatments for various cancers, including hepatocellular carcinoma. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of indazoles are well-documented. nih.gov Novel analogs could be developed as treatments for chronic inflammatory conditions.

Infectious Diseases: The indazole scaffold has been used to develop agents with activity against bacteria, fungi, and protozoa. nih.govresearchgate.net

The following table outlines potential modifications and their rationale in the strategic development of novel indazole-6-carboxylate analogs:

| Position of Modification | Potential Modification | Rationale for Modification | Potential Therapeutic Target |

| 4-position (Cyano group) | Bioisosteric replacement (e.g., with a halogen or a small alkyl group) | To modulate electronic properties and explore alternative binding interactions. | Kinases, IDO1 |

| 6-position (Carboxylate group) | Amidation with various amines | To improve solubility, metabolic stability, and introduce new interaction points. | Various enzymes and receptors |

| 1-position (N-H) | Alkylation or arylation | To modulate lipophilicity and explore different binding orientations within the target protein. | Kinases, G-protein coupled receptors |

| 3-position | Introduction of various substituents | To enhance potency and selectivity, as seen in numerous potent indazole-based inhibitors. nih.gov | Kinases, IDO1 |

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

The efficient discovery and optimization of novel therapeutic agents based on the this compound scaffold will heavily rely on the integration of advanced synthetic methodologies with high-throughput screening (HTS) techniques.

Advanced Synthetic Methodologies:

Recent years have seen significant advancements in the synthesis of indazole derivatives. nih.gov Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions, allow for the rapid and efficient generation of diverse libraries of indazole analogs. nih.govresearchgate.net These methods enable the systematic exploration of the chemical space around the core scaffold, facilitating the establishment of structure-activity relationships (SAR). For example, the synthesis of 1H-indazoles has been achieved through intramolecular ligand-free palladium-catalyzed C-H amination. nih.gov

High-Throughput Screening (HTS):

HTS is a powerful tool for rapidly evaluating the biological activity of large numbers of compounds. nih.gov By combining HTS with advanced synthetic methods, researchers can quickly identify "hit" compounds with desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, a series of indazole derivatives were identified as potent Sirt 1 activators through high-throughput screening. nih.gov

The workflow for integrating synthesis and screening can be summarized as follows:

Library Design: Design a library of analogs based on the this compound scaffold, incorporating diverse substituents at key positions.

Parallel Synthesis: Utilize advanced synthetic methods to rapidly synthesize the designed library of compounds.

High-Throughput Screening: Screen the compound library against a panel of biological targets to identify active compounds.

Hit-to-Lead Optimization: Further optimize the identified hits through iterative cycles of chemical synthesis and biological testing.

The following table provides examples of HTS assays that could be employed for screening indazole-6-carboxylate analogs:

| Assay Type | Biological Target | Therapeutic Area |

| Kinase Inhibition Assay | Various protein kinases | Oncology, Inflammatory Diseases |

| Enzyme Inhibition Assay | IDO1, Cyclooxygenase (COX) | Oncology, Inflammatory Diseases |

| Cell-Based Proliferation Assay | Cancer cell lines | Oncology |

| Antimicrobial Susceptibility Testing | Bacterial and fungal strains | Infectious Diseases |

Collaborative Research Opportunities in Interdisciplinary Medicinal Chemistry and Chemical Biology

The successful translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinical candidate requires a multidisciplinary approach. Collaborative research between medicinal chemists, chemical biologists, pharmacologists, and clinicians is essential for navigating the complexities of the drug discovery and development process.

Medicinal Chemistry and Chemical Biology Synergy:

Medicinal chemists can design and synthesize novel analogs, while chemical biologists can develop and utilize sophisticated tools to probe the mechanism of action of these compounds. For example, chemical probes based on the indazole scaffold can be used to identify the cellular targets of the compounds and to elucidate their downstream signaling pathways. This synergistic relationship is crucial for understanding the biological effects of the synthesized molecules and for guiding further optimization efforts.

Academia-Industry Partnerships:

Collaborations between academic research institutions and pharmaceutical companies can accelerate the pace of drug discovery. Academic labs often excel in basic research and target identification, while pharmaceutical companies have the resources and expertise for preclinical and clinical development. Such partnerships can bridge the "valley of death" in drug development, where promising early-stage discoveries often fail to progress due to a lack of funding and resources.

Open Innovation Models:

Open innovation models, where researchers from different institutions and disciplines can share data and collaborate on projects, are becoming increasingly popular in the field of drug discovery. These models can foster a more collaborative and efficient research environment, leading to the faster development of new medicines.

Key areas for collaborative research involving indazole-6-carboxylate derivatives include:

Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to identify the specific cellular targets of novel indazole analogs.

Structure-Based Drug Design: Employing X-ray crystallography and computational modeling to understand the binding interactions between indazole derivatives and their targets, thereby guiding the design of more potent and selective inhibitors.

Pharmacokinetic and Pharmacodynamic Studies: Conducting in vitro and in vivo studies to evaluate the ADME properties and the pharmacological effects of lead compounds.

Translational Research: Collaborating with clinicians to design and conduct clinical trials to evaluate the safety and efficacy of new indazole-based drug candidates in patients.

Q & A

Q. What synthetic methodologies are recommended for optimizing the purity of Methyl 4-cyano-1H-indazole-6-carboxylate?

To achieve high purity, reflux conditions with absolute ethanol and hydrazine hydrate can be employed, followed by recrystallization from ethanol. Thin-layer chromatography (TLC) and gas chromatography (GC) are critical for monitoring purity . For intermediates, reductive cyclization of nitro or cyano precursors (e.g., via Pd/C hydrogenation) may reduce byproduct formation. Solvent selection (e.g., DMF for polar intermediates) and controlled temperature gradients during crystallization can further enhance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : - and -NMR to confirm substitution patterns (e.g., cyano and methyl ester groups).

- IR : Detect functional groups (C≡N stretch ~2200 cm, ester C=O ~1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

For structurally related compounds, X-ray crystallography (via SHELX refinement) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving the crystal structure of this compound?

The SHELX suite (e.g., SHELXL) is recommended for refining high-resolution data. Challenges include:

- Disorder in cyano/ester groups : Apply restraints to bond lengths and angles during refinement.

- Twinned crystals : Use SHELXD for structure solution and TWINLAW for matrix identification.

For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve low-resolution regions .

Q. How should researchers resolve contradictions in biological activity data across studies involving indazole derivatives?

- In vitro vs. in vivo models : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., cyano vs. chloro groups) using analogs like 6-Chloro-1H-indazole-4-carboxylate .

- Pharmacokinetic factors : Assess metabolic stability (e.g., ester hydrolysis) via LC-MS in plasma matrices. Studies on fluorinated analogs highlight the importance of substituent positioning on bioavailability .

Q. What experimental designs are suitable for evaluating this compound as a kinase inhibitor?

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Chiral chromatography : Use amylose- or cellulose-based columns for separation.

- Asymmetric catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) for stereocontrol.

- Crystallographic validation : Verify enantiopurity via Flack parameter analysis in SHELXL-refined structures .

Data Analysis and Methodological Considerations

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Solvent screening : Test DMSO, ethanol, and dichloromethane at varying temperatures.

- Hansen solubility parameters : Compare hydrogen bonding (δ) and polar (δ) contributions.

- Co-solvent systems : Use ethanol-water gradients to enhance solubility for biological assays, as demonstrated for fluorinated indole derivatives .

Q. What strategies are recommended for analyzing degradation products under accelerated stability conditions?

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester hydrolysis).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life. Reference standards like Isobutyl 1-pentyl-1H-indazole-3-carboxylate can guide protocol development .

Structural and Functional Insights

Q. How does the electron-withdrawing cyano group influence the reactivity of the indazole core?

- Electronic effects : The cyano group deactivates the indazole ring, directing electrophilic substitution to the 3-position.

- Hydrogen bonding : The CN group may participate in non-covalent interactions with target proteins, as seen in kinase inhibitors .

- Comparative analysis : Fluorinated analogs (e.g., Methyl 6-fluoro-1H-indole-4-carboxylate) show reduced steric hindrance but similar electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.